Menaquinone 5

Descripción general

Descripción

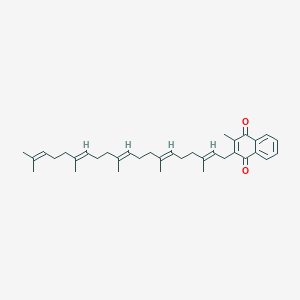

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in the process of blood coagulation, and in bacterial electron transport systems . Menaquinone-5 (MK-5) is a specific form of these compounds characterized by the presence of a methylnaphthoquinone unit and an isoprene side chain. The synthesis and study of menaquinones, including MK-5, are important due to their biological significance and potential therapeutic applications.

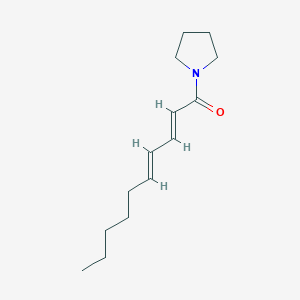

Synthesis Analysis

The synthesis of menaquinones like MK-5 involves several strategies, including nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions . The synthesis of truncated MK-derivatives, which are more soluble in water, has been dominated by Friedel-Crafts alkylation, although this method often results in low yields and a mixture of isomers. The synthesis of menaquinones is a complex process that requires careful consideration of yield, regioselectivity, and stereochemistry .

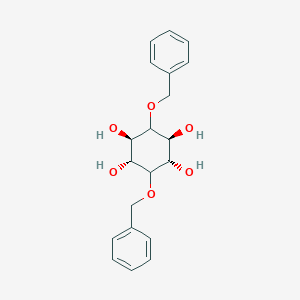

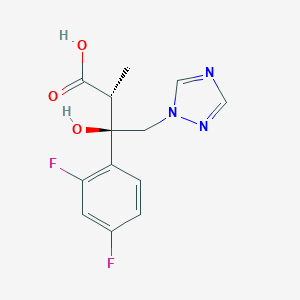

Molecular Structure Analysis

The molecular structure of menaquinones is characterized by a naphthoquinone ring and a varying number of isoprene units in the side chain. The stereochemistry of a key intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, has been determined, which is crucial for understanding the complete biosynthetic pathway . This intermediate's structure is a critical piece in the puzzle of how menaquinones are assembled within biological systems.

Chemical Reactions Analysis

Menaquinones undergo various chemical reactions as part of their biological function. They act as electron carriers within the electron transport chain of some prokaryotes. The biosynthesis of menaquinones involves the conversion of chorismate to isochorismate, a reaction mediated by isochorismate synthase . This enzyme, which has been purified and characterized from Escherichia coli, plays a pivotal role in the first committed step of menaquinone biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the presence of isoprene units. Menaquinone-2 (MK-2), a truncated version of menaquinones, has been studied to understand the properties of these molecules better. MK-2 adopts a folded conformation in solution and at model membrane interfaces, which is influenced by environmental conditions such as solvent type . The redox potential of MK-2 also varies depending on the solvent, which may be due to solvent effects or conformational differences . These properties are essential for the function of menaquinones in biological membranes, where they participate in electron transfer processes.

Aplicaciones Científicas De Investigación

-

Microbial Vitamin K2 Production

- Field : Biotechnology

- Application : Vitamin K2 (menaquinone, MK) is an essential lipid-soluble vitamin with critical roles in blood coagulation and bone metabolism . The biosynthetic pathways of vitamin K2 and different types of MK produced by microorganisms are being studied .

- Methods : Strategies for expanding the product spectrum are being analyzed. This includes metabolic engineering strategies targeting the shikimate pathway, polyisoprene pathway, and menaquinone pathway, as well as membrane engineering .

- Results : These strategies provide comprehensive insights for enhancing the yield of MK-7 .

-

Regulating Vitamin K2 Production

- Field : Microbiology and Biotechnology

- Application : Vitamin K2 plays critical roles in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis . The increased global demand for VK2 has inspired interest in novel production strategies .

- Methods : Various novel metabolic regulation strategies, including static and dynamic metabolic regulation, are summarized and discussed .

- Results : The advantages and disadvantages of both strategies are analyzed in-depth to highlight the bottlenecks facing microbial VK2 production on an industrial scale .

-

Preventing Neurological Disorders

- Field : Neurology

- Application : Research has suggested that Vitamin K2 may have potential benefits in reducing the susceptibility to neurological disorders .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of these studies are not specified in the source .

-

Production of Menaquinone-7 (Vitamin K2)

- Field : Biotechnology

- Application : Menaquinone-7 (MK-7), a form of Vitamin K2, is produced by certain bacteria such as Bacillus licheniformis and Escherichia coli .

- Methods : These bacteria have the ability to grow anaerobically and synthesize Vitamin K2 in the form of MK-7 to MK-11 .

- Results : The production of MK-7 provides a new perspective on the industrialization of Vitamin K2 production .

-

Fermentation-Based Production

- Field : Biotechnology

- Application : Recent studies have drawn attention to the manifold health advantages linked to the consumption of menaquinone-7 (MK-7). Nonetheless, the scarcity of MK-7 in natural dietary sources underscores the necessity for creating dietary supplements to fulfil daily intake requisites .

- Methods : Obtaining MK-7 involves employing production techniques encompassing solid- or liquid-state fermentation .

- Results : The outcomes of these studies are not specified in the source .

-

Enhanced Menaquinone-7 Production

- Field : Synthetic Biology

- Application : Menaquinone-7 (MK-7), a sub-type of Vitamin K2, biosynthesized from Bacillus subtilis (B. subtilis), proved to be more efficiently produced than the conventional chemical synthesis techniques .

- Methods : It is imperative to provide insights on the B. subtilis membrane permeability modifications, biofilm reactors, and fermentation optimization as advanced techniques relevant to MK-7 production .

- Results : The outcomes of these studies are not specified in the source .

Direcciones Futuras

The increased global demand for Vitamin K2 has inspired interest in novel production strategies . There is ongoing research to determine whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . The lack of adverse effects of MK-7 makes it the ideal choice for supplementation by pregnant and nursing women and children, both healthy and suffering from various malabsorptions and health disorders .

Propiedades

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-HAJWAVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 5 | |

CAS RN |

1182-68-9 | |

| Record name | Menaguinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

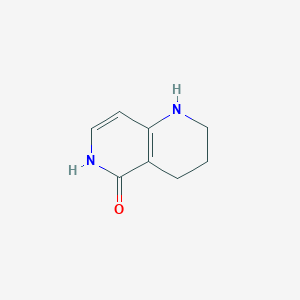

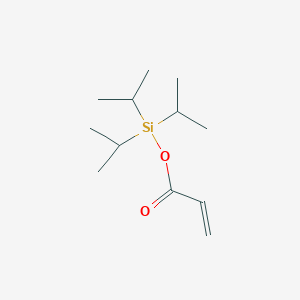

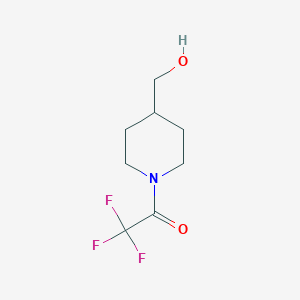

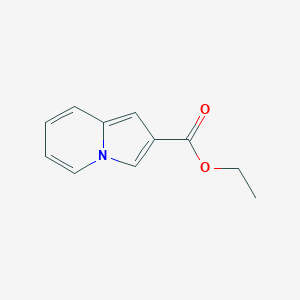

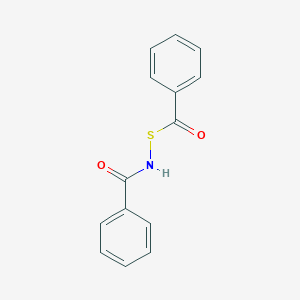

Retrosynthesis Analysis

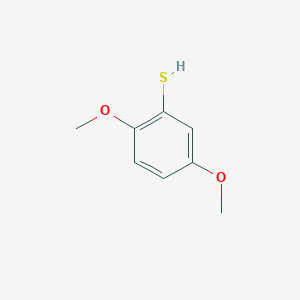

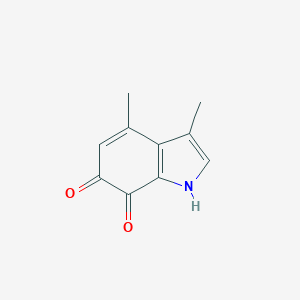

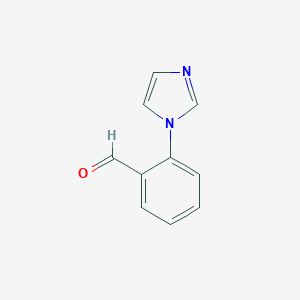

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)